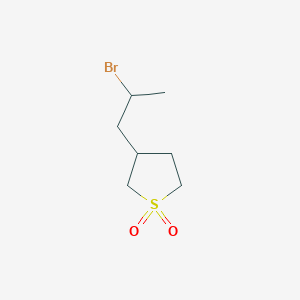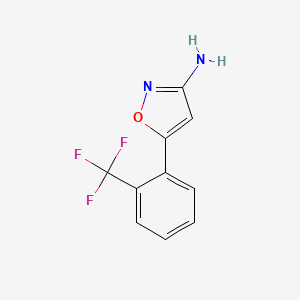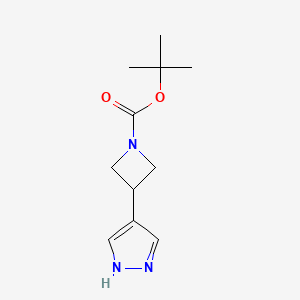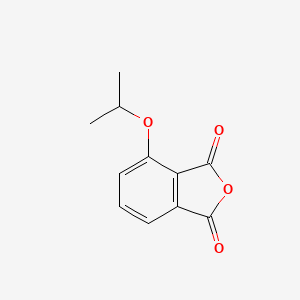
3-(Pyrazin-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrazin-2-yl)butanoic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2. This compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4, attached to a butanoic acid chain. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)butanoic acid can be achieved through various methods. One common approach involves the condensation of pyrazin-2-amine with a suitable butanoic acid derivative. For example, pyrazin-2-amine can be reacted with 3-bromobutanoic acid in the presence of a base such as potassium carbonate to yield this compound .
Another method involves the Suzuki-Miyaura cross-coupling reaction, where pyrazin-2-boronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its scalability and efficiency.
化学反応の分析
Types of Reactions
3-(Pyrazin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions. For instance, halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products Formed
Oxidation: Pyrazine-N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated pyrazine derivatives.
科学的研究の応用
3-(Pyrazin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. For example, pyrazine derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
3-(Pyrazin-2-yl)butanoic acid can be compared with other pyrazine derivatives, such as:
Pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrazine ring.
Pyrazine-2-boronic acid: Contains a boronic acid group instead of a butanoic acid chain.
Pyrazine-2-amine: Features an amine group attached to the pyrazine ring.
The uniqueness of this compound lies in its butanoic acid chain, which imparts distinct chemical and biological properties compared to other pyrazine derivatives .
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
3-pyrazin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(4-8(11)12)7-5-9-2-3-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) |
InChIキー |
NKZXJCPHNHBCRV-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=NC=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)










